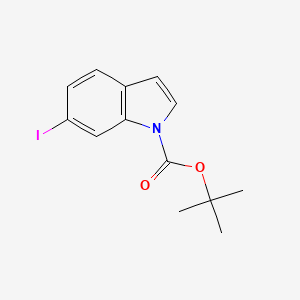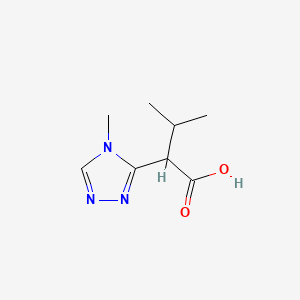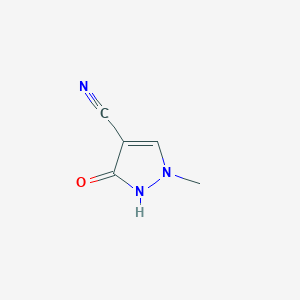![molecular formula C11H19IO2 B13077001 3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)
3-[(2-Iodocyclooctyl)oxy]oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Iodocyclooctyl)oxy]oxetane is a chemical compound characterized by the presence of an oxetane ring and an iodocyclooctyl group The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetanes is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light . Another approach is the intramolecular cyclization of epoxides or halohydrins .
For the specific synthesis of 3-[(2-Iodocyclooctyl)oxy]oxetane, the iodocyclooctyl group can be introduced via nucleophilic substitution reactions. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Iodocyclooctyl)oxy]oxetane can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxygenated derivatives.
Reduction: The iodocyclooctyl group can be reduced to form cyclooctyl derivatives.
Substitution: The iodine atom in the iodocyclooctyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield oxetanones, while reduction of the iodocyclooctyl group can produce cyclooctyl derivatives .
Aplicaciones Científicas De Investigación
3-[(2-Iodocyclooctyl)oxy]oxetane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-[(2-Iodocyclooctyl)oxy]oxetane involves its interaction with molecular targets through various pathways. The oxetane ring’s strained structure makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with target molecules . The iodocyclooctyl group can also undergo substitution reactions, enabling the compound to modify biological targets and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
3-[(2-Iodocyclohexyl)oxy]oxetane: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
3-[(2-Bromocyclooctyl)oxy]oxetane: Similar structure but with a bromine atom instead of an iodine atom.
3-[(2-Chlorocyclooctyl)oxy]oxetane: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
3-[(2-Iodocyclooctyl)oxy]oxetane is unique due to the presence of the iodocyclooctyl group, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C11H19IO2 |
|---|---|
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
3-(2-iodocyclooctyl)oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c12-10-5-3-1-2-4-6-11(10)14-9-7-13-8-9/h9-11H,1-8H2 |
Clave InChI |
BKFXYCOZQHECNH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)OC2COC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B13076921.png)
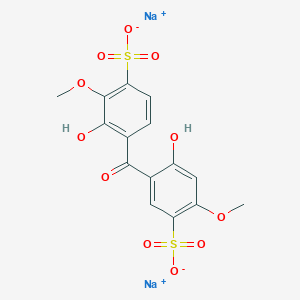
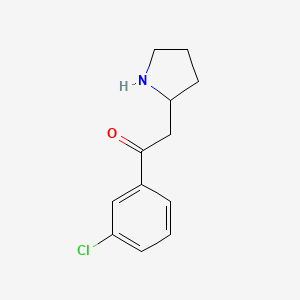
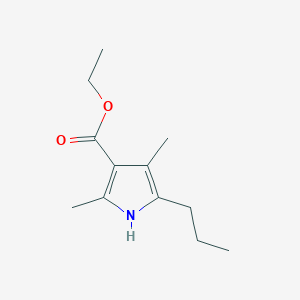

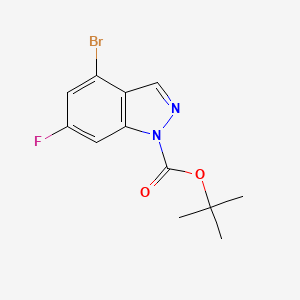
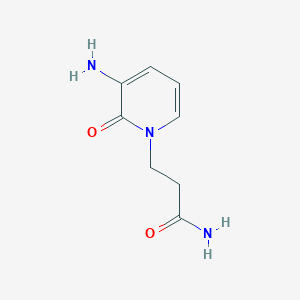
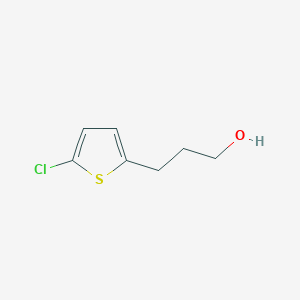
![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
